molecular formula C21H23N3O3S B2988710 Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate CAS No. 691866-88-3

Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

Cat. No. B2988710
CAS RN: 691866-88-3
M. Wt: 397.49
InChI Key: UYKJLXHEJNMNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate” is a chemical compound with the molecular formula C21H23N3O3S . It has an average mass of 397.491 Da and a monoisotopic mass of 397.146027 Da .

Scientific Research Applications

Hydroesterification Catalysis

  • Cobalt Carbonyl-catalyzed Hydroesterification : The cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, involving pyridine bases, is a significant process in organic synthesis, yielding products like methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).

Heterocyclic System Synthesis

  • Synthesis of Heterocyclic Systems : Compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been utilized for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's versatility in creating complex heterocyclic structures (Selič, Grdadolnik & Stanovnik, 1997).

Amino Acid Derivatives

  • Preparation of Amino Acid Derivatives : The compound has been involved in methods for preparing t-butyloxycarbonyl amino acids and p-methoxybenzyloxycarbonyl amino acids, highlighting its role in modifying amino acids for various applications (Nagasawa, Kuroiwa, Narita & Isowa, 1973).

Cardiovascular Pharmacology

  • Cardiovascular Pharmacological Characterization : Derivatives of 2,3-dimethyl-2-butylamine, a compound structurally related to Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate, have been evaluated for their effects on rat cardiovascular systems, indicating potential applications in cardiovascular pharmacology (Chen, Qiu & Wang, 2004).

Organotin Compounds

  • Triorganostannyl Ester Synthesis : The synthesis of triorganostannyl esters of aminobenzoic acids, which are structurally similar, shows the compound's utility in organotin chemistry, impacting materials science and catalysis (Tzimopoulos et al., 2010).

Selective Chemical Reactions

  • Aminocarbonylations and Cyclocondensation : The compound's derivatives have been used in palladium-catalyzed aminocarbonylations of aryl bromides and in microwave-assisted cyclocondensation, illustrating its role in facilitating selective chemical reactions (Wan, Alterman, Larhed & Hallberg, 2002).

Fluorescent Probes

  • Fluorescent Probe Development : It has been used in the design of reaction-based fluorescent probes for selective discrimination of thiophenols, showcasing its application in analytical chemistry and environmental sciences (Wang, Han, Jia, Zhou & Deng, 2012).

properties

IUPAC Name

butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-5-9-27-21(26)14-7-6-8-15(11-14)24-19(25)18-17(22)16-12(2)10-13(3)23-20(16)28-18/h6-8,10-11H,4-5,9,22H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKJLXHEJNMNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate

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